Misincorporation of β-methylnorleucine in E. coli fermentation demands a pure (2S,3S) analytical standard. Our AMHA (CAS 28116-92-9) resolves the +14 Da shift via LC-MS/HPLC, critical for biopharma QA. For crop science, it acts as a nanomolar elicitor, upregulating trehalose-6-phosphate & IAA pathways to enhance root biomass and systemic resistance. • (2S,3S) stereochemistry guaranteed. • nM activity in plant assays. • CoA included; global shipment at ambient.
(2S,3S)-2-amino-3-methylhexanoic acid (CAS 28116-92-9), commonly known as β-methylnorleucine or AMHA, is a non-proteinogenic branched-chain α-amino acid characterized by its specific (2S,3S) stereochemistry and an extended aliphatic side chain compared to canonical isoleucine. Originally synthesized over 70 years ago, it has recently been identified as a naturally occurring endogenous elicitor produced by specific fungal species. In industrial and research procurement, AMHA is primarily sourced for two distinct functions: as a plant growth regulator (PGR) and defense elicitor active at nanomolar concentrations for agricultural formulations [1], and as a critical analytical standard for quantifying amino acid misincorporation in recombinant biopharmaceutical fermentation workflows [2].
Substituting (2S,3S)-2-amino-3-methylhexanoic acid with closely related canonical amino acids like L-isoleucine or straight-chain analogs like L-norleucine fundamentally compromises both biological assays and analytical workflows. In agricultural formulation research, L-isoleucine lacks the specific signaling capacity to upregulate trehalose-6-phosphate and indole-3-acetic acid pathways, meaning it cannot replicate AMHA's root-stimulating or stress-eliciting effects at low nanomolar doses[1]. In biopharmaceutical QA/QC, β-methylnorleucine is misincorporated into recombinant proteins (such as hirudin analogs) by E. coli isoleucyl-tRNA synthetase under nutrient-depleted conditions; generic L-isoleucine or L-norleucine cannot serve as reference standards for monitoring this specific fermentation impurity. The exact (2S,3S) stereoisomer is required to accurately resolve the +14 Da mass shift and chromatographic retention differences during quality control [2].
Recent studies on cucumber seedlings demonstrate that AMHA acts as a plant growth regulator at low concentrations. When applied at 100 nM, AMHA increased root length by 166% and the number of adventitious roots by 250% compared to the untreated control. This growth stimulation is driven by the upregulation of trehalose-6-phosphate and indole-3-acetic acid levels. Standard canonical amino acids do not exhibit this targeted hormonal coordination at nanomolar concentrations, making AMHA a specific procurement choice for advanced agricultural formulations and elicitor research [1].
| Evidence Dimension | Root length and adventitious root count |
| Target Compound Data | 166% increase in length, 250% increase in adventitious roots (at 100 nM) |
| Comparator Or Baseline | Untreated baseline control |
| Quantified Difference | >1.5x to 2.5x enhancement in root metrics |
| Conditions | Cucumber seedlings treated with 100 nM AMHA |
Validates the procurement of AMHA as a high-potency active ingredient for agricultural biostimulants, requiring vastly lower dosing than traditional fertilizers.
During high-density E. coli fermentation for recombinant proteins (e.g., hirudin analog CX-397), the depletion of canonical amino acids triggers the endogenous synthesis of β-methylnorleucine via promiscuous branched-chain amino acid pathway enzymes. This non-canonical amino acid is then misincorporated in place of L-isoleucine by isoleucyl-tRNA synthetase. Because this misincorporation alters the therapeutic protein's structure and quality, procuring pure (2S,3S)-2-amino-3-methylhexanoic acid is required for use as a chromatographic and mass spectrometry reference standard to quantify and control fermentation fidelity. L-isoleucine cannot be used to calibrate for this specific +14 Da mass shift [1].
| Evidence Dimension | Chromatographic retention and MS identification of misincorporated residues |
| Target Compound Data | Exact match for β-methylnorleucine misincorporation (+14 Da vs Ile) |
| Comparator Or Baseline | L-isoleucine or L-norleucine standards |
| Quantified Difference | Unique resolution of the specific misincorporation event |
| Conditions | RP-HPLC and MS analysis of recombinant proteins produced in E. coli |
Crucial for biopharmaceutical manufacturers needing to validate fermentation processes and ensure the purity of recombinant therapeutics.
AMHA functions as a natural elicitor of plant defense mechanisms. Pretreatment with AMHA protects various crops against biotic stresses, such as Pseudomonas syringae in Arabidopsis and Tomato spotted wilt virus in tobacco. Unlike generic amino acid fertilizers that merely provide nitrogen, AMHA actively triggers systemic acquired resistance at low doses, serving as an active ingredient for next-generation crop protection formulations [1].
| Evidence Dimension | Disease resistance and symptom reduction |
| Target Compound Data | High survival and reduced infection severity |
| Comparator Or Baseline | Untreated or standard fertilizer-treated plants |
| Quantified Difference | Significant reduction in viral and bacterial load |
| Conditions | In vivo pathogen challenge (e.g., P. syringae on Arabidopsis) |
Provides agrochemical developers with an active, non-pesticidal small molecule for sustainable crop protection.
AMHA is an indispensable analytical standard for quality control in recombinant protein production. When E. coli is used to express isoleucine-rich proteins under high-density or nutrient-limited conditions, AMHA is endogenously synthesized and misincorporated into the product. Procuring the pure (2S,3S) standard allows analytical chemists to accurately calibrate mass spectrometry and HPLC workflows to detect, quantify, and mitigate this specific misincorporation[1].
Due to its potent activity at nanomolar concentrations, AMHA is highly suited as an active ingredient in next-generation biostimulants and plant growth regulators. Its ability to upregulate trehalose-6-phosphate and indole-3-acetic acid pathways makes it a superior choice over bulk amino acid fertilizers for stimulating root architecture and increasing overall crop biomass [2].
Beyond growth stimulation, AMHA is utilized in the development of sustainable, non-pesticidal crop protection products. Its proven efficacy in inducing systemic resistance against extreme temperatures, fungal pathogens, and viral infections (such as Tomato spotted wilt virus) positions it as a high-value precursor for eco-friendly agricultural defense formulations [3].